2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Description
Chemical Structure:
This compound features a thiolan (tetrahydrothiophene) ring substituted with a methyl group at position 3 and two sulfonyl oxygen atoms (1,1-dioxo group). The acetamide moiety is modified with a chlorine atom at the α-position (2-chloroacetamide), linked to the nitrogen of the thiolan ring. Its IUPAC name is 2-chloro-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide .
Properties
IUPAC Name |
2-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-7(9-6(10)4-8)2-3-13(11,12)5-7/h2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMVOZWDRNWBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of 3-methyl-1,1-dioxo-1lambda6-thiolane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The sulfone group can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., ethanethiol), and alkoxides (e.g., sodium methoxide).
Oxidation and reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with methylamine would yield N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide .
Scientific Research Applications
2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with various molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The sulfone group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiolan Ring
2-Chloro-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-N-(3-Methylphenyl)Acetamide
- Structure : The thiolan ring lacks the 3-methyl group; instead, a 3-methylphenyl group is attached to the nitrogen.
- Molecular Formula: C₁₄H₁₅ClNO₃S
- Molecular Weight : 312.8 g/mol
2-Chloro-N-Cyclohexyl-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)Acetamide
Functional Group Modifications
2-(4-Chlorophenoxy)-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)Acetamide
- Structure: The chloroacetamide is replaced by a 4-chlorophenoxyacetamide group.
- Molecular Formula: C₁₁H₁₁ClNO₄S
- Molecular Weight : 304.7 g/mol
- Properties : Higher hydrophobicity (predicted logP ~2.3) compared to the target compound .
2-Chloro-N-(1,1-Dioxo-1λ⁶-Thiolan-3-yl)-N-(Thiophen-2-ylmethyl)Acetamide
- Structure : A thiophene-methyl group is appended to the nitrogen.
- Molecular Formula: C₁₁H₁₃ClNO₃S₂
- Molecular Weight : 318.9 g/mol
- Applications: Potential use in heterocyclic chemistry due to the thiophene moiety .
Comparative Data Table
Biological Activity
2-chloro-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 239.68 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White powder |
| Solubility | Soluble in water |
| Melting Point | Not available |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Analgesic Properties : Docking studies indicate potential binding to cyclooxygenase (COX) enzymes, which are crucial in pain and inflammation pathways .
Case Studies and Research Findings
-
Analgesic Activity Evaluation :
- A study conducted on derivatives of acetamide, including this compound, demonstrated significant analgesic effects in animal models when compared to standard drugs like diclofenac. The binding affinity to COX enzymes was assessed through molecular docking studies, revealing promising results for pain management applications .
- Antimicrobial Studies :
Table of Biological Activities
Q & A
Q. Critical Parameters :
- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Spectroscopy :
- IR : Confirm C=O stretch (~1680 cm⁻¹), S=O asymmetric/symmetric stretches (~1300 cm⁻¹ and ~1150 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows acetamide CH₂ (δ 4.2–4.4 ppm), thiolan CH (δ 3.8–4.0 ppm), and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms sulfone (C-SO₂ at ~55 ppm) and carbonyl (C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 294.81) .
- X-ray Crystallography : Resolves stereochemistry of the thiolan ring and confirms substitution patterns .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine but may increase side reactions. DCM/THF mixtures balance reactivity and selectivity .
- Catalysis : KI (10 mol%) accelerates chloroacetamide coupling via halide exchange, reducing reaction time from 24h to 6h .
- Temperature Control : Lower temperatures (0–5°C) suppress hydrolysis of chloroacetyl chloride, improving coupling efficiency by ~30% .
- Workflow Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Sulfonation | Oxidant | H₂O₂ (30%, pH 6.5) | 85% → 92% |
| Amidation | Solvent | DCM + 10% DMF | 70% → 88% |
| Purification | Method | Gradient column chromatography | Purity >95% |
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., thiolan CH₂ vs. acetamide CH₂) .
- Isotopic Labeling : Use ¹³C-labeled chloroacetamide to trace carbonyl group integration in complex spectra .
- Computational Modeling : Compare experimental IR/NMR with DFT-predicted spectra (B3LYP/6-31G*) to identify misassignments .
Case Study : Discrepancies in S=O stretching frequencies (IR) were resolved by confirming sulfone stability under synthesis conditions via X-ray crystallography .
Advanced: How does solubility impact experimental design in pharmacological studies?
Answer:
Solubility Profile (from analogous compounds ):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Methanol | 10–15 |
| Water | <0.1 |
Q. Methodological Adjustments :
- In vitro assays : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity.
- In vivo studies : Formulate with cyclodextrins or liposomes to enhance aqueous solubility .
Advanced: What computational strategies predict bioactivity and mechanism of action?
Answer:
- Molecular Docking : AutoDock Vina screens against target proteins (e.g., bacterial enoyl-ACP reductase) to identify binding poses (ΔG < −8 kcal/mol suggests strong affinity) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR Models : Train models using PubChem bioactivity data (IC50, MIC) to predict antimicrobial potency .
Advanced: How to design assays for evaluating antimicrobial efficacy against resistant strains?
Answer:
- Checkboard Assay : Test synergy with β-lactams (e.g., meropenem) by calculating fractional inhibitory concentration (FIC) indices .
- Time-Kill Curves : Expose K. pneumoniae to 2× MIC of the compound + ciprofloxacin; sample at 0, 6, 12, 24h for CFU counts .
- Resistance Monitoring : Serial passage assays (20 generations) under sub-MIC pressure to detect mutation frequency .
Key Findings : Synergy with ciprofloxacin (FIC = 0.5) reduces MIC from 64 µg/mL to 8 µg/mL against MDR strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
